molecular formula C12H17ClFNS B2569960 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1353963-00-4

4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride

Cat. No.: B2569960
CAS No.: 1353963-00-4
M. Wt: 261.78
InChI Key: JEAMITCTWDMDCH-UHFFFAOYSA-N
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Description

4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride ( 1353963-00-4) is a chemical reagent with the molecular formula C12H17ClFNS and a molecular weight of 261.79 g/mol . This piperidine-based compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as key scaffolds in the development of pharmacologically active compounds. Research into structurally similar (bis(4-fluorophenyl)methyl)piperazine compounds has shown their potential as inverse agonists for the cannabinoid CB1 receptor, a target of interest for metabolic disorders and substance addiction . Furthermore, other piperidine and piperazine analogues, featuring fluorophenylthio substitutions, are actively investigated in neuroscience research for their affinity at molecular targets like the dopamine transporter (DAT), which is relevant for the study of psychostimulant use disorders . The specific 3-fluorophenylthio methyl substitution on the piperidine ring in this compound may be of value in structure-activity relationship (SAR) studies, helping researchers to elucidate the role of substituent position and electronic effects on biological activity. According to supplier information, this compound requires careful handling. It is associated with the GHS precautionary signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the relevant safety data sheet (SDS) prior to use and are advised to store the product in an inert atmosphere at room temperature .

Properties

IUPAC Name

4-[(3-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAMITCTWDMDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves the reaction of 3-fluorothiophenol with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Piperidine-Thioether Formation

  • Reagents : 3-fluorobenzenethiol, piperidine derivative (e.g., 3-(chloromethyl)piperidine), base (e.g., triethylamine).

  • Conditions : Reaction in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C .

  • Mechanism : Nucleophilic substitution (SN2) at the methylene carbon adjacent to the piperidine nitrogen.

Hydrochloride Salt Formation

  • The free base is treated with HCl gas or concentrated hydrochloric acid in a solvent like ethanol or diethyl ether to yield the crystalline hydrochloride salt .

Oxidation of the Thioether Group

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid/methanol.

  • Product : Sulfoxide or sulfone derivatives (e.g., 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine).

  • Conditions : Stirring at 25–50°C for 4–24 hours .

  • Yield : ~45% reported for analogous sulfoxide formations .

N-Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., benzyl bromide) or acyl chlorides (e.g., acetyl chloride).

  • Conditions : Base (e.g., K₂CO₃) in acetonitrile or DMF at reflux .

  • Example : Reaction with tert-butyl-piperidine-4-yl carbamate under reductive amination to install substituents on the piperidine nitrogen .

Palladium-Catalyzed Coupling

  • Reagents : Aryl halides (e.g., 1-chloro-3-iodobenzene), Pd(PPh₃)₄, base (e.g., NaOAc).

  • Conditions : Suzuki-Miyaura coupling in THF/H₂O at 80–100°C .

  • Application : Introduces aryl groups to the piperidine ring or thioether side chain.

Reductive Amination

  • Reagents : Aldehydes (e.g., cyclopropanecarbaldehyde), NaBH₃CN.

  • Conditions : In methanol at 25°C for 12–24 hours .

  • Purpose : Modifies the piperidine nitrogen with alkyl or arylalkyl groups.

Stability and Degradation

  • Acid/Base Sensitivity : The hydrochloride salt is stable under acidic conditions but decomposes in strong bases (e.g., NaOH) to regenerate the free base .

  • Thermal Stability : Decomposes above 200°C, producing fluorobenzene and piperidine-related byproducts .

Biological Activity and Relevance

While not directly studied for this compound, structurally related piperidine-thioethers exhibit:

  • Dopamine Transporter (DAT) Affinity : Analogues show nanomolar binding affinity (e.g., Ki = 12 nM for DAT) .

  • Selectivity : Modifications at the thioether or piperidine nitrogen enhance selectivity over serotonin/norepinephrine transporters .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride is primarily investigated for its potential as a pharmacological agent targeting orexin receptors. Orexin receptors are involved in regulating arousal, wakefulness, and appetite, making them significant targets for treating sleep disorders and obesity.

Mechanism of Action:
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may modulate neurotransmitter systems by interacting with specific receptors in the central nervous system (CNS). This interaction could influence neural signaling pathways related to sleep regulation and appetite control .

Synthesis and Chemical Reactions

Synthesis:
The synthesis of this compound involves several steps:

  • The initial reaction typically includes piperidine derivatives with thioether functionalities.
  • Subsequent reactions may involve electrophilic substitutions to introduce the fluorophenyl group.
    This multi-step synthesis allows for precise control over the chemical structure and properties of the final product.

Reactivity:
Due to its unique structure, this compound exhibits significant reactivity, particularly involving nucleophilic substitutions. The presence of the sulfur atom in the thioether group enhances its potential for biological activity through interactions with various biomolecules .

Research indicates that this compound may exhibit notable biological activities, particularly in the following areas:

Biological Activity Potential Effects
CNS ModulationPotential effects on sleep and appetite regulation
Receptor InteractionPossible interactions with orexin receptors

The compound's ability to bind to specific receptors involved in neurotransmission suggests that it could play a role in developing treatments for disorders such as insomnia and obesity .

Mechanism of Action

The mechanism of action of 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Linkage Type

Compound Name Substituent Position Linkage Type Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Fluorophenyl Thioether C₁₂H₁₇ClFNS 261.79 Sulfur linkage, moderate lipophilicity
4-(3-Fluorobenzyl)piperidine HCl 3-Fluorophenyl Benzyl C₁₂H₁₇ClFN 229.72 Enhanced lipophilicity, no sulfur
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl 4-Trifluoromethylphenyl Benzyl C₁₃H₁₅ClF₃N 289.72 Strong electron-withdrawing CF₃ group
4-[2-(3-(Trifluoromethyl)phenoxy)ethyl]piperidine HCl 3-Trifluoromethylphenyl Ether C₁₄H₁₉ClF₃NO 309.76 Ether linkage, increased polarity

Key Insights :

  • Thioether vs. However, it is more susceptible to oxidative metabolism than benzyl-linked analogs .
  • Fluorine Position : The 3-fluoro substituent in the target compound may reduce steric hindrance compared to para-substituted derivatives, influencing receptor binding .

Functional Group Impact on Physicochemical Properties

  • Lipophilicity :
    • The trifluoromethyl group in significantly increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration.
    • The thioether in the target compound provides moderate lipophilicity (logP ~2.8), balancing solubility and permeability .
  • Solubility :
    • Ether-linked compounds (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding with oxygen.
    • Thioether and benzyl analogs show lower solubility, requiring formulation adjustments for bioavailability .

Insights :

  • The target compound shares common hazards (e.g., oral toxicity) with other piperidine hydrochlorides.
  • Environmental data gaps highlight the need for further ecotoxicological studies .

Biological Activity

4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperidine ring and a thioether group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₇ClFNS
  • Molecular Weight : 261.79 g/mol
  • Appearance : White to almost white powder
  • Purity : >98.0%

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity Overview

Research has indicated several potential applications for this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-((3-Fluorophenyl)thio)methylpiperidineContains a thioether and piperidine structureFocus on orexin receptor activity
4-(4-Fluorophenyl)methylpiperidineLacks sulfur atom; only has phenyl substitutionPotentially different biological activity
1-(3-Fluorophenyl)-piperidin-4-amineAmino group instead of thioetherDifferent reactivity profile due to amine functionality

This table highlights how the presence of the thioether group and the fluorine atom significantly influence the compound's reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For instance:

  • Synthesis and Characterization : The synthesis involves multi-step reactions allowing for precise control over the chemical structure, which is critical for optimizing biological activity.
  • Antiviral Activity Assessment : Related compounds have been shown to inhibit viral entry mechanisms effectively, suggesting that modifications in the piperidine structure could enhance antiviral efficacy .
  • Cytotoxicity Evaluation : Various derivatives were tested for cytotoxicity against cancer cell lines, revealing that certain structural features could lead to increased selectivity and reduced toxicity .

Q & A

Q. 1.1. What are the recommended synthetic routes for 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A plausible route involves reacting piperidine derivatives with 3-fluorophenyl thiols in the presence of a base (e.g., triethylamine) to form the thioether bond. Optimization includes:

  • Solvent selection : Polar aprotic solvents like dichloromethane or DMF enhance reactivity .
  • Temperature control : Maintaining 0–25°C prevents side reactions (e.g., oxidation of thiols) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. 1.2. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and the 3-fluorophenyl moiety (δ 7.0–7.5 ppm aromatic signals). The thioether methyl group appears as a singlet near δ 3.5–4.0 ppm .
  • Mass spectrometry : The molecular ion peak should match the theoretical mass (C₁₂H₁₅ClFNS: ~263.77 g/mol). Fragmentation patterns should include peaks corresponding to piperidine and fluorophenylthiol groups .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, and S percentages (e.g., C: 54.55%, H: 5.70%) to confirm purity .

Q. 1.3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for halogenated compound disposal .

Advanced Research Questions

Q. 2.1. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for thioether bond formation. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
  • Reaction path screening : Combine computational results with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. 2.2. What strategies resolve discrepancies between experimental and theoretical elemental analysis data?

Methodological Answer:

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., oxidized sulfones or unreacted starting materials) that skew elemental ratios .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from spectral data .
  • Batch reproducibility : Compare data across multiple synthetic batches to isolate systematic errors (e.g., hygroscopicity affecting mass measurements) .

Q. 2.3. How can researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Example protocol:
    • Prepare compound solutions in DMSO (≤0.1% final concentration).
    • Incubate with transfected HEK293 cells expressing target receptors.
    • Quantify inhibition via scintillation counting or fluorescence .
  • Dose-response studies : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess potency .

Q. 2.4. What advanced techniques characterize the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via:
    • HPLC : Track peak area reduction of the parent compound.
    • LC-MS : Identify degradation products (e.g., hydrolysis of the piperidine ring) .
  • Solid-state NMR : Analyze crystallinity changes impacting shelf life .

Data Contradiction and Reproducibility

Q. 3.1. How should researchers address conflicting spectral data for this compound across different studies?

Methodological Answer:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent choice and reference peaks .
  • Dynamic effects : Variable-temperature NMR can resolve conformational equilibria (e.g., piperidine ring puckering) causing signal splitting .
  • Collaborative verification : Share samples with independent labs to confirm spectral reproducibility .

Q. 3.2. What steps ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Quality by Design (QbD) : Use factorial design experiments to identify critical process parameters (e.g., stirring rate, reagent stoichiometry) .

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